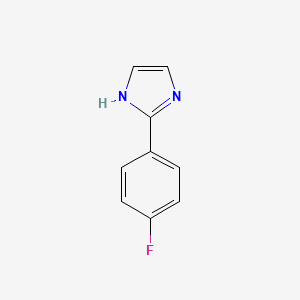

2-(4-fluorophenyl)-1H-imidazole

描述

2-(4-Fluorophenyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. The presence of a fluorophenyl group at the 2-position of the imidazole ring imparts unique chemical and biological properties to this compound. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-fluorophenyl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluoroaniline and glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative. The reaction typically requires heating and a suitable solvent such as ethanol .

Industrial Production Methods:

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions:

2-(4-Fluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the fluorophenyl group or the imidazole ring, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl imidazole derivatives.

科学研究应用

Pharmaceutical Development

Antifungal Agents

2-(4-fluorophenyl)-1H-imidazole serves as a key intermediate in the synthesis of antifungal agents. Its derivatives have demonstrated efficacy against fungal infections, particularly those resistant to traditional treatments. For instance, compounds derived from this imidazole structure have been compared favorably against established antifungals like bifonazole .

Anti-inflammatory Drugs

Research indicates that this compound can also lead to the development of anti-inflammatory drugs. Its structural modifications enhance interaction with biological targets involved in inflammatory pathways, thus contributing to therapeutic effects against inflammatory diseases .

Biological Research

Mechanisms of Action

In biological studies, this compound is utilized to investigate enzyme and receptor interactions. It has been identified as a positive allosteric modulator of the GABA-A receptor, which is critical for mediating inhibitory neurotransmission in the central nervous system. The compound's derivatives have shown improved metabolic stability and reduced hepatotoxicity compared to traditional drugs .

Anticancer Activity

Imidazole derivatives, including this compound, have been studied for their potential anticancer properties. Modifications to the imidazole structure can enhance cytotoxicity against various cancer cell lines, suggesting a role in cancer therapy .

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly valuable for the development of advanced materials used in various industrial applications .

Diagnostic Applications

Biomarker Detection

The compound is explored for its potential in diagnostic assays aimed at detecting specific biomarkers associated with diseases. Enhanced accuracy in medical diagnostics can be achieved through its incorporation into assay systems, improving detection sensitivity and specificity .

Agricultural Chemistry

Pesticide Development

Research is ongoing into the use of this compound as a pesticide or herbicide. Its targeted action could minimize environmental impact while effectively managing pests .

Table 1: Summary of Applications

Case Studies

-

Antifungal Efficacy Study

A comparative study was conducted on the antifungal activity of this compound derivatives against clinical isolates of Candida species. Results indicated that certain derivatives exhibited higher potency than established antifungals like fluconazole, highlighting their potential for clinical application in treating resistant infections. -

GABA-A Receptor Modulation Research

In a study assessing the effects of various imidazole derivatives on GABA-A receptors, it was found that this compound significantly enhanced receptor activity without inducing hepatotoxicity, making it a promising candidate for neurological disorder treatments. -

Material Stability Analysis

Research involving the incorporation of this compound into polymer matrices demonstrated enhanced thermal stability under high-temperature conditions, indicating its potential for use in high-performance materials.

作用机制

The mechanism of action of 2-(4-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain proteins, leading to altered cellular pathways. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells .

相似化合物的比较

- 2-Phenyl-1H-imidazole

- 2-(4-Chlorophenyl)-1H-imidazole

- 2-(4-Bromophenyl)-1H-imidazole

Comparison:

2-(4-Fluorophenyl)-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorine atom provides a different electronic environment, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic properties .

生物活性

2-(4-Fluorophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and research findings.

The compound has the following chemical structure:

- Molecular Formula : C9H8FN

- Molecular Weight : 151.16 g/mol

- CAS Number : 4278-08-4

The presence of a fluorine atom in the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

This compound exhibits various mechanisms of action, particularly in the context of pharmacology:

- Antifungal Activity : Research indicates that this compound can inhibit the growth of certain fungal pathogens by interfering with their metabolic pathways. It acts on enzymes crucial for fungal cell wall synthesis, leading to cell lysis and death .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating immune responses. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for various enzymes, including those involved in cancer progression and metabolic disorders. This inhibition can lead to reduced tumor growth and improved metabolic profiles in experimental models .

Antifungal Agents

The compound is being explored as a lead structure for developing new antifungal agents. Its efficacy against resistant strains makes it a candidate for further optimization and clinical trials.

Anti-inflammatory Drugs

Due to its ability to modulate inflammatory responses, this compound is being investigated for use in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Diagnostic Applications

Recent studies suggest that this imidazole derivative could be utilized in diagnostic assays to detect specific biomarkers related to fungal infections or inflammatory conditions, thereby enhancing diagnostic accuracy .

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

- Antifungal Efficacy :

- Cytotoxicity Studies :

-

Molecular Docking Studies :

- Molecular docking simulations indicated strong binding affinities to key targets such as cyclooxygenase (COX) enzymes, suggesting that this compound could serve as a scaffold for developing selective COX inhibitors.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-1H-imidazole | 114067-97-9 | Similar structure; potential for similar activity |

| 5-Methyl-1H-imidazole | 28824-94-4 | Methyl substitution alters biological properties |

| 2-(4-Fluorophenyl)-5-methyl-1H-imidazole | 25219132 | Additional methyl group may enhance lipophilicity |

The unique substitution pattern of this compound contributes to its distinct pharmacological properties compared to other imidazole derivatives.

属性

IUPAC Name |

2-(4-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIYLLQEFVPNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471609 | |

| Record name | 2-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4278-08-4 | |

| Record name | 2-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 2-(4-fluorophenyl)-1H-imidazole into platinum(II) complexes influence their luminescent properties?

A1: The study demonstrates that incorporating this compound as a ligand in platinum(II) β-diketonate complexes contributes significantly to their blue-phosphorescent emission properties []. The researchers attribute this to a combination of intra-ligand charge transfer (ILCT), ligand-to-ligand charge transfer (LLCT), and metal-to-ligand charge transfer (MLCT) mechanisms, all influenced by the electronic structure of the this compound ligand. Specifically, the π electrons of the phenylimidazole and terphenyl groups, along with the acetylacetonate ligand, participate in these charge transfer processes, ultimately leading to the observed sky-blue phosphorescence with a peak at 490 nm [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。